![molecular formula C26H23N3O3 B4817849 2-(4-ethylphenyl)-3-methyl-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide](/img/structure/B4817849.png)
2-(4-ethylphenyl)-3-methyl-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide
Overview
Description
2-(4-ethylphenyl)-3-methyl-N-(2-methyl-3-nitrophenyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMQNQ and belongs to the quinolinecarboxamide family of compounds.
Mechanism of Action
The mechanism of action of EMQNQ is not fully understood. However, it has been suggested that EMQNQ may exert its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. EMQNQ has also been found to inhibit the activity of certain enzymes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
EMQNQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. EMQNQ has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
EMQNQ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, there are also limitations to the use of EMQNQ in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for research on EMQNQ. One area of interest is the development of EMQNQ-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the potential of EMQNQ in the treatment of neurodegenerative diseases. Furthermore, the development of novel EMQNQ analogs with improved biological activity and reduced toxicity is also an area of interest for future research.
Scientific Research Applications
EMQNQ has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. EMQNQ has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, EMQNQ has shown potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-ethylphenyl)-3-methyl-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-4-18-12-14-19(15-13-18)25-17(3)24(20-8-5-6-9-22(20)27-25)26(30)28-21-10-7-11-23(16(21)2)29(31)32/h5-15H,4H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDIMTYWIWFNDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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